![molecular formula C18H15N3O3S2 B2848493 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide CAS No. 852453-47-5](/img/structure/B2848493.png)
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide
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Overview
Description
“N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide” is a complex organic compound. It belongs to the class of imidazothiazoles, which are known for their wide range of biological properties .
Synthesis Analysis
The synthesis of imidazothiazoles has been a subject of interest in many research studies. The most studied type is imidazo[2,1-b]thiazoles . The synthesis often involves the use of specific reagents and conditions, and the process can be quite complex .Molecular Structure Analysis
The molecular formula of “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide” is C7H9N3O2S2 . Its average mass is 231.295 Da and its monoisotopic mass is 231.013611 Da .Chemical Reactions Analysis
The chemical reactions involving imidazothiazoles can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide” can be inferred from its molecular structure. For instance, it is a solid compound .Scientific Research Applications
Anticancer Activity
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide has been investigated for its cytotoxic effects against human cancer cell lines. Notably, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (referred to as 5l) demonstrated promising inhibition against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). Additionally, it exhibited selectivity against MDA-MB-231 over HepG2 cells .
Antifungal Properties
Imidazo[2,1-b][1,3]thiazoles, including MLS000094195, have shown antifungal activity. Researchers have explored their potential as agents against fungal infections .
Antibacterial Applications
Similar to antifungal properties, imidazo[2,1-b][1,3]thiazoles have demonstrated antibacterial effects. These compounds could contribute to combating bacterial infections .
Anti-Inflammatory Potential
The broad pharmacological spectrum of imidazo[2,1-b][1,3]thiazoles extends to anti-inflammatory activity. While specific studies on MLS000094195 are limited, this scaffold holds promise in modulating inflammatory responses .
Antihypertensive Effects
Imidazo[2,1-b][1,3]thiazoles have been investigated as potential antihypertensive agents. Although more research is needed, this class of compounds may impact blood pressure regulation .
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation
Interestingly, imidazo[2,1-b][1,3]thiazoles have been explored as CFTR-selective potentiators. These compounds could play a role in cystic fibrosis therapy by enhancing chloride channel function .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-26(23,19-12-14-13-21-10-11-25-18(21)20-14)17-8-6-16(7-9-17)24-15-4-2-1-3-5-15/h1-11,13,19H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNBKVMLPWLTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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